molecular formula C13H26O8 B14391340 Acetic acid--5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) CAS No. 87986-82-1

Acetic acid--5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1)

Cat. No.: B14391340
CAS No.: 87986-82-1
M. Wt: 310.34 g/mol
InChI Key: DNJFQROCCCBZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) is a complex organic compound that features both acetic acid and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) typically involves esterification reactions. One common method is the reaction of acetic acid with 5-hydroxy-3-(2-hydroxyethyl)pentanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where reactants are fed into a reactor and products are continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) involves its ability to undergo esterification and hydrolysis reactions. The hydroxy groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can be hydrolyzed to release acetic acid and the corresponding alcohol, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, hydroxy-, methyl ester:

    Acetic acid, hydroxy-, ethyl ester:

    Acetic acid, 2-phenylethyl ester: This compound has a phenyl group, making it more hydrophobic compared to acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1).

Uniqueness

Acetic acid–5-hydroxy-3-(2-hydroxyethyl)pentyl acetate (2/1) is unique due to its combination of hydroxyethyl and pentyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

CAS No.

87986-82-1

Molecular Formula

C13H26O8

Molecular Weight

310.34 g/mol

IUPAC Name

acetic acid;[5-hydroxy-3-(2-hydroxyethyl)pentyl] acetate

InChI

InChI=1S/C9H18O4.2C2H4O2/c1-8(12)13-7-4-9(2-5-10)3-6-11;2*1-2(3)4/h9-11H,2-7H2,1H3;2*1H3,(H,3,4)

InChI Key

DNJFQROCCCBZJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)OCCC(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.